2-反式,4-顺式-癸二烯酰肉碱

描述

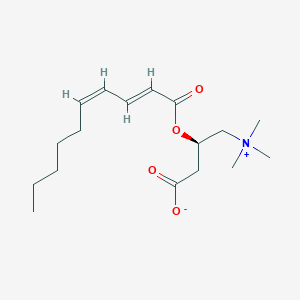

2-trans,4-cis-Decadienoylcarnitine is an organic molecular entity with the chemical formula C17H29NO4. It is a specific type of acylcarnitine, which are compounds formed by the esterification of carnitine with fatty acids. Acylcarnitines play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a key metabolic process for energy production .

科学研究应用

2-trans,4-cis-Decadienoylcarnitine has several scientific research applications, including:

生化分析

Biochemical Properties

2-trans,4-cis-Decadienoylcarnitine is involved in the transport of fatty acids into the mitochondria for β-oxidation. This compound interacts with several enzymes, including carnitine palmitoyltransferase I and II, which facilitate the transfer of fatty acids across the mitochondrial membrane. Additionally, it interacts with carnitine-acylcarnitine translocase, which is responsible for the exchange of acylcarnitines and free carnitine across the inner mitochondrial membrane. These interactions are crucial for the proper functioning of fatty acid oxidation and energy production .

Cellular Effects

2-trans,4-cis-Decadienoylcarnitine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in fatty acid metabolism and energy production. Additionally, 2-trans,4-cis-Decadienoylcarnitine can modulate cell signaling pathways related to energy homeostasis and mitochondrial function. These effects are essential for maintaining cellular energy balance and metabolic health .

Molecular Mechanism

The molecular mechanism of 2-trans,4-cis-Decadienoylcarnitine involves its role as a carrier molecule for fatty acids. It binds to fatty acids and facilitates their transport into the mitochondria, where they undergo β-oxidation. This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP. Additionally, 2-trans,4-cis-Decadienoylcarnitine can influence enzyme activity by modulating the availability of substrates for β-oxidation. This regulation is critical for maintaining efficient energy production and metabolic homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-trans,4-cis-Decadienoylcarnitine can vary over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of enzymes. Long-term studies have shown that 2-trans,4-cis-Decadienoylcarnitine can have sustained effects on cellular function, particularly in terms of energy production and metabolic regulation. These effects are observed in both in vitro and in vivo studies, highlighting the importance of this compound in maintaining metabolic health .

Dosage Effects in Animal Models

The effects of 2-trans,4-cis-Decadienoylcarnitine in animal models are dose-dependent. At low doses, this compound can enhance fatty acid oxidation and improve energy production. At high doses, it may lead to toxic effects, including mitochondrial dysfunction and oxidative stress. These adverse effects are particularly evident in animal models with pre-existing metabolic disorders, where high doses of 2-trans,4-cis-Decadienoylcarnitine can exacerbate metabolic imbalances .

Metabolic Pathways

2-trans,4-cis-Decadienoylcarnitine is involved in the metabolic pathways of fatty acid oxidation. It interacts with enzymes such as carnitine palmitoyltransferase I and II, carnitine-acylcarnitine translocase, and acyl-CoA dehydrogenase. These interactions facilitate the transport and oxidation of fatty acids, leading to the production of acetyl-CoA and ATP. Additionally, 2-trans,4-cis-Decadienoylcarnitine can influence metabolic flux and the levels of various metabolites involved in energy production .

Transport and Distribution

Within cells, 2-trans,4-cis-Decadienoylcarnitine is transported and distributed by specific transporters and binding proteins. Carnitine-acylcarnitine translocase plays a crucial role in the transport of this compound across the mitochondrial membrane. Additionally, binding proteins such as carnitine-binding protein facilitate the intracellular distribution of 2-trans,4-cis-Decadienoylcarnitine, ensuring its availability for fatty acid oxidation. These transport and distribution mechanisms are essential for maintaining cellular energy balance .

Subcellular Localization

2-trans,4-cis-Decadienoylcarnitine is primarily localized in the mitochondria, where it exerts its effects on fatty acid oxidation and energy production. The targeting of this compound to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle. The subcellular localization of 2-trans,4-cis-Decadienoylcarnitine is critical for its function in maintaining metabolic health and energy homeostasis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-trans,4-cis-Decadienoylcarnitine typically involves the esterification of carnitine with 2-trans,4-cis-decadienoic acid. This reaction can be catalyzed by various reagents, including acid chlorides or anhydrides, under controlled conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods

The use of biocatalysts or enzymatic methods may also be explored to enhance the efficiency and selectivity of the synthesis .

化学反应分析

Types of Reactions

2-trans,4-cis-Decadienoylcarnitine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

作用机制

2-trans,4-cis-Decadienoylcarnitine exerts its effects primarily through its role in fatty acid metabolism. It is involved in the transport of fatty acids into the mitochondria for β-oxidation. The compound is converted to its corresponding CoA derivative, which then undergoes a series of enzymatic reactions to produce acetyl-CoA, a key intermediate in energy production . The molecular targets and pathways involved include enzymes of the β-oxidation pathway and transport proteins responsible for acylcarnitine uptake .

相似化合物的比较

Similar Compounds

Decanoylcarnitine: Similar in structure but lacks the double bonds present in 2-trans,4-cis-Decadienoylcarnitine.

Oleoylcarnitine: Contains a single double bond and is derived from oleic acid.

Palmitoylcarnitine: A saturated acylcarnitine with no double bonds.

Uniqueness

2-trans,4-cis-Decadienoylcarnitine is unique due to its specific double bond configuration, which affects its reactivity and role in metabolic pathways. This configuration allows it to participate in specific enzymatic reactions that other acylcarnitines may not .

属性

IUPAC Name |

(3R)-3-[(2E,4Z)-deca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTBCBICNCMCPB-CWUOWYQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-trans,4-cis-Decadienoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128305-29-3 | |

| Record name | 2-trans,4-cis-Decadienoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is 2-trans,4-cis-decadienoylcarnitine and why is it significant in the context of fatty acid oxidation?

A: 2-trans,4-cis-Decadienoylcarnitine is an acylcarnitine that signals an incomplete breakdown of linoleic acid, an essential unsaturated fatty acid. Its presence in elevated levels points to a potential deficiency in the enzyme 2,4-dienoyl-coenzyme A reductase, a key player in the breakdown pathway of unsaturated fatty acids [, , ]. This pathway, known as the reductase-dependent pathway, is crucial for energy production from fats, especially during periods of fasting or increased energy demand [].

Q2: How was 2-trans,4-cis-decadienoylcarnitine identified as a potential biomarker for 2,4-dienoyl-coenzyme A reductase deficiency?

A: Researchers investigating a case of a newborn with persistent hypotonia and other metabolic abnormalities discovered an unusual acylcarnitine present in the patient's blood and urine samples []. Using mass spectrometry, this unusual metabolite was identified as 2-trans,4-cis-decadienoylcarnitine []. Subsequent enzyme assays on the patient's liver and muscle tissue revealed significantly reduced 2,4-dienoyl-coenzyme A reductase activity, strongly suggesting a correlation between the enzyme deficiency and the accumulation of 2-trans,4-cis-decadienoylcarnitine [].

Q3: Why is the discovery of 2-trans,4-cis-decadienoylcarnitine as a biomarker important for diagnosing fatty acid oxidation disorders?

A: Prior to this discovery, most diagnosed fatty acid oxidation disorders primarily involved enzymes dealing with saturated fatty acids. The identification of 2-trans,4-cis-decadienoylcarnitine highlighted the importance of the reductase-dependent pathway for unsaturated fatty acid oxidation []. This finding underscored the need to include unsaturated substrates in in vitro testing for a more comprehensive diagnosis of potential fatty acid oxidation defects []. This is crucial as undiagnosed fatty acid oxidation disorders can lead to serious health issues, including energy deficiency, organ damage, and developmental problems.

Q4: Can you explain the role of acylcarnitine profiling in diagnosing metabolic disorders, particularly in the context of 2-trans,4-cis-decadienoylcarnitine?

A: Acylcarnitines, like 2-trans,4-cis-decadienoylcarnitine, are byproducts of fatty acid metabolism. Their levels in the blood or urine can provide valuable insights into the body's ability to break down and utilize fats for energy [, ]. Abnormal acylcarnitine profiles, such as an elevation of 2-trans,4-cis-decadienoylcarnitine, can serve as indicators of specific enzyme deficiencies within the fatty acid oxidation pathway [, ]. This makes acylcarnitine profiling a valuable tool for diagnosing a range of metabolic disorders, allowing for early intervention and potentially improving patient outcomes.

Q5: Beyond 2,4-dienoyl-coenzyme A reductase deficiency, are there other research areas where 2-trans,4-cis-decadienoylcarnitine might be relevant?

A: While primarily recognized as a biomarker for 2,4-dienoyl-coenzyme A reductase deficiency, 2-trans,4-cis-decadienoylcarnitine's presence in metabolic profiles might offer insights into other areas of research. For example, a study investigating metabolic differences between patients with schizophrenia and healthy individuals found that 2-trans,4-cis-decadienoylcarnitine levels were significantly lower in the patient group []. This suggests a potential link between 2-trans,4-cis-decadienoylcarnitine and altered cellular bioenergetics and oxidative stress pathways in schizophrenia, opening up avenues for further research in this area [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)

![4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone](/img/structure/B1145647.png)